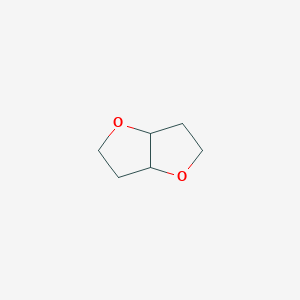

Hexahydrofurofuran

Description

Structure

3D Structure

Properties

CAS No. |

1793-94-8 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan |

InChI |

InChI=1S/C6H10O2/c1-3-7-6-2-4-8-5(1)6/h5-6H,1-4H2 |

InChI Key |

PHXGAJLBHUUAKB-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2C1OCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms

Strategies for this compound Core Construction

Chemoenzymatic and Biocatalytic Approaches

Dynamic Kinetic Resolution for Enantioselective Synthesis

Dynamic kinetic resolution (DKR) has emerged as a powerful strategy for the synthesis of enantiomerically pure compounds from racemic mixtures, capable of theoretically converting 100% of the starting material into a single enantiomer. wikipedia.org This process involves the concurrent racemization of the starting material and the selective reaction of one enantiomer, thereby overcoming the 50% yield limitation of traditional kinetic resolution. wikipedia.orgprinceton.edu

In the context of this compound synthesis, DKR is particularly valuable for establishing key stereocenters. A notable application involves the enzymatic resolution of racemic alcohols, which serve as precursors to the this compound core. For instance, the enzymatic resolution of racemic alcohols has been employed to provide rapid access to optically active ligand alcohols for HIV-1 protease inhibitors containing a fused this compound moiety. nih.govniph.go.jp In one specific example, a racemic alcohol was treated with lipase PS-30 immobilized on Celite in the presence of vinyl acetate. niph.go.jp This enzymatic acetylation selectively converted one enantiomer, allowing for the separation and isolation of the desired (R)-alcohol with a 47% yield. niph.go.jp

For a DKR process to be efficient, several conditions must be met. The kinetic resolution step should be irreversible to ensure high enantioselectivity, and the rate of racemization should be at least equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu

Annulation and Cycloaddition Reactions

Annulation and cycloaddition reactions represent a cornerstone in the construction of the this compound framework, offering direct routes to the fused bicyclic system.

Mn(OAc)₃-Promoted Annulations

Manganese(III) acetate, Mn(OAc)₃, is a versatile reagent for oxidative free-radical cyclizations. scripps.edunih.gov This methodology has been successfully applied to the synthesis of this compound derivatives. The reaction typically involves the Mn(OAc)₃-mediated generation of a radical from a suitable precursor, which then undergoes an intramolecular cyclization. nih.gov

In the synthesis of P2-ligands for HIV-1 protease inhibitors, Mn(OAc)₃-based annulation was a key step. nih.govniph.go.jp The reaction of a 1,3-diketone with dihydrofuran in the presence of Mn(OAc)₃·2H₂O in glacial acetic acid at 60 °C furnished the corresponding tricyclic derivative containing the this compound core, albeit in moderate yields of 30-42%. nih.gov The mechanism involves the formation of a radical intermediate that adds to the double bond of dihydrofuran, followed by cyclization and subsequent oxidation to afford the final product. nih.gov

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Product | Yield |

| 1,3-Diketone | Dihydrofuran | Mn(OAc)₃·2H₂O | Glacial Acetic Acid | 60 °C | Tricyclic this compound derivative | 30-42% |

Rhodium Carbenoid Cycloadditions

Rhodium carbenoids, generated from the reaction of diazo compounds with rhodium(II) catalysts, are highly reactive intermediates that can participate in a variety of transformations, including cycloaddition reactions. u-tokyo.ac.jprsc.org The use of rhodium carbenoids provides an efficient pathway to the this compound skeleton. nih.govniph.go.jp

This methodology has been utilized as an alternative key step in the synthesis of P2-ligands for HIV-1 protease inhibitors. nih.govniph.go.jp The reaction involves the in situ formation of a rhodium carbenoid, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile to construct the fused furan (B31954) rings. mdpi.comresearchgate.net The choice of rhodium catalyst and ligands can influence the efficiency and stereoselectivity of the cycloaddition. researchgate.net

1,3-Dipolar Cycloaddition Routes

The 1,3-dipolar cycloaddition is a powerful and versatile reaction for the construction of five-membered heterocyclic rings. wikipedia.orgnumberanalytics.comnih.gov This reaction involves the concerted [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. numberanalytics.com While specific examples directly leading to the this compound core are noted in broader synthetic strategies, the principles of this reaction are highly applicable. lboro.ac.uk For instance, the reaction of a nitrile oxide with an alkene yields an isoxazoline, which can be further transformed. wikipedia.org Similarly, azomethine ylides can react with alkenes to form pyrrolidines. frontiersin.org The application of this methodology to form the C-O-C bonds of the this compound system would involve the use of oxygen-containing 1,3-dipoles, such as carbonyl ylides. numberanalytics.com

Cascade and Tandem Reactions for Fused Ring Systems

Cascade or tandem reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, offer a highly efficient approach to complex molecular architectures like the this compound system. wikidoc.orgchemeurope.comwikipedia.org These reactions are characterized by their high atom economy and operational simplicity. chemeurope.com

The synthesis of fused this compound compounds can be achieved through bicyclization reactions where both rings are formed in a single transformation or in closely coupled sequential steps. smolecule.com This strategy is particularly valuable as it can be time-saving and may not require a catalyst, allowing for the direct construction of the fused ring system from simpler starting materials. smolecule.com For example, a tandem cyclization was employed as a key step in the synthesis of (±)-norascyronones A and B, utilizing Mn(OAc)₃/Cu(OAc)₂ in ethanol (B145695) to construct a complex core structure. nih.gov

Exploration of Novel Ring-Forming Methodologies

The quest for more efficient and stereoselective methods for constructing the this compound core continues to drive the exploration of novel ring-forming strategies. One such approach involves photochemical activation. Norrish-Yang cyclization reactions, for example, have been used to construct furofuran frameworks through a δ-hydrogen abstraction process, which can exhibit excellent kinetic stereoselectivity. smolecule.com

Another innovative approach is the titanium-mediated [4+2] cycloaddition of 2,3-dihydrofuran with a glyoxylate (B1226380) derivative, catalyzed by species like TiCl₂(OiPr)₂. This method avoids the use of the more problematic TiCl₄ and proceeds with good stereoselectivity to form a bicyclic intermediate that can be further elaborated into the this compound system.

Stereoselective and Enantioselective Synthesis

The construction of the this compound skeleton with precise control over its stereochemistry is a significant challenge in organic synthesis, driven by the prevalence of this motif in biologically active molecules. Chemists have developed several powerful strategies to access specific stereoisomers.

Chiral Auxiliary and Ligand-Controlled Methods

Enantioselective synthesis often relies on the temporary incorporation of a chiral auxiliary, a stereogenic group that directs the stereochemical outcome of a reaction. wikipedia.org This strategy involves attaching a chiral molecule to the substrate to create a diastereomeric intermediate. chemistrydocs.comresearchgate.net The inherent chirality of the auxiliary then physically blocks one reaction pathway, favoring the formation of one diastereomer over the other. researchgate.net After the key stereocenter-forming reaction, the auxiliary is cleaved and can often be recycled. chemistrydocs.com While this is a foundational technique in asymmetric synthesis, specific applications directly on a this compound precursor are often integrated within broader catalytic strategies.

More commonly, chiral ligands are used in conjunction with metal catalysts to create a chiral environment that influences the stereoselectivity of the reaction. wikipedia.org The ligand, being chiral, coordinates to the metal center, forming a complex that preferentially catalyzes the formation of one enantiomer. csic.es For instance, palladium complexes with novel chiral Pyridine-Dihydroisoquinoline (PyDHIQ) ligands have been developed for highly enantioselective conjugate addition reactions, a type of transformation that can be adapted for building blocks used in this compound synthesis. rsc.org The precise shape and electronic properties of the ligand's "chiral pocket" are crucial for high levels of enantioselection. csic.es

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis is a highly efficient method for generating chiral molecules, as a small amount of a chiral catalyst can produce large quantities of an enantiomerically enriched product. chemistrydocs.comwikipedia.org This approach is central to modern synthetic routes toward specific this compound isomers, particularly those that are key intermediates for pharmaceuticals.

Both metal-based catalysis and organocatalysis are employed. Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful tool. wikipedia.orgnih.gov For example, a breakthrough one-pot synthesis of (3s,3ar,6as)-hexahydrofuro[2,3-b]furan-3-ol, a key component of the HIV protease inhibitor darunavir, utilizes a dual catalytic system. The process begins with an organocatalytic condensation of glycolaldehyde and 1,2-dihydrofuran using Schreiner's thiourea (B124793) catalyst, followed by a kinetic resolution where the enzyme Candida antarctica lipase B (CAL-B) selectively acetylates the undesired enantiomer, leaving the desired alcohol with greater than 99% enantiomeric excess (ee). Similarly, chiral phosphoric acids are recognized as effective organocatalysts for a wide array of enantioselective transformations, creating a chiral environment through hydrogen bonding. beilstein-journals.org

Enzymatic methods are also prominent. For the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol derivatives, chirality can be established via an enzymatic reduction using an aldehyde/ketone reductase from Saccharomyces kudriavzevii to achieve high optical purity. google.com

| Target Compound | Catalyst System | Key Transformation | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (3s,3ar,6as)-Hexahydrofuro[2,3-b]furan-3-ol | Schreiner's thiourea catalyst & Candida antarctica lipase B (CAL-B) | Organocatalytic condensation & Enzymatic kinetic resolution | 89% (condensation step) | >99% | |

| (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol derivative | Aldehyde/ketone reductase | Enzymatic reduction | High | High | google.com |

| Chiral Tetrasubstituted Chromanones | Palladium & Chiral Pyridine-Dihydroisoquinoline (PyDHIQ) ligand | Asymmetric conjugate arylation | Up to 98% | Up to 99% | rsc.org |

Derivation from Chiral Pool Starting Materials (e.g., Sugar Derivatives)

Chiral pool synthesis is a direct and efficient strategy that utilizes readily available, enantiomerically pure natural products as starting materials. numberanalytics.com Carbohydrates, with their inherent chirality and dense functionalization, are ideal precursors for complex chiral molecules, including hexahydrofurofurans. numberanalytics.comuniversiteitleiden.nl

D-mannitol is a classic starting material. A two-step procedure involving treatment with benzoyl chloride and then p-toluenesulfonic acid transforms D-mannitol into (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate. researchgate.netnih.gov This process involves a double migration of the benzoate (B1203000) groups and a subsequent double cyclization. nih.gov Similarly, 2,5-anhydro-D-mannitol, itself derived from D-mannitol, serves as a key building block. google.comresearchgate.net It is a specific residue formed during the preparation of certain low molecular weight heparins. researchgate.net

Other sugars are also employed. The synthesis of various sugar derivatives can start from materials like methyl-α-D-glucopyranoside. ekb.eg The transformation of sugar derivatives into valuable chemicals, including various tetrahydrofuran derivatives, is a major area of research, leveraging the asymmetric carbons already present in the sugar scaffold. mdpi.comrsc.org A concise synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, the core of darunavir, was achieved from commercially available sugar derivatives, highlighting the efficiency of this approach. researchgate.net

Sharpless Asymmetric Dihydroxylation in this compound Routes

The Sharpless asymmetric dihydroxylation is a powerful and reliable reaction in organic synthesis for converting alkenes into chiral vicinal diols with high enantioselectivity. mdpi.comencyclopedia.pubwikipedia.org The reaction uses osmium tetroxide as the oxidant in the presence of a chiral quinine (B1679958) ligand, such as (DHQ)₂-PHAL or (DHQD)₂-PHAL, which dictates the facial selectivity of the dihydroxylation. wikipedia.orgalfa-chemistry.com

This method is frequently an integral step in the total synthesis of complex natural products that contain the this compound moiety. mdpi.comwur.nl The vicinal diols produced by this reaction are versatile intermediates that can be further manipulated to form the bicyclic ether system. mdpi.comencyclopedia.pub For instance, in the synthesis of natural products like Amphirionin-2, which contains this compound rings, Sharpless asymmetric dihydroxylation is a key enantioselective step to install the required stereocenters early in the synthetic sequence. mdpi.com The reaction is highly valued for its predictability and the high enantiomeric excesses it typically delivers, making it a go-to strategy for creating the chiral diol precursors needed for subsequent cyclization into the this compound core. encyclopedia.pubalfa-chemistry.com

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, its hydroxyl groups provide convenient handles for further functionalization. These derivatization reactions are crucial for modulating the compound's properties or for linking it to other molecular fragments, as seen in the synthesis of HIV protease inhibitors.

Esterification and Carbonate Formation

Esterification of the hydroxyl groups on the this compound ring is a common derivatization. This reaction is pivotal in the synthesis of various biologically active compounds. For example, the dibenzoate ester of (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol can be prepared from D-mannitol in a two-step process where benzoyl chloride is the acylating agent. nih.gov The acylation of 2,5-anhydro-D-mannitol with acyl halides or anhydrides is also a well-established procedure. google.com

The formation of carbonates from the diol functionalities of hexahydrofurofurans is another important transformation. Cyclic carbonates can be synthesized from 1,2- and 1,3-diols by reacting them with a carbonylating agent. semanticscholar.org Di-2-pyridyl carbonate is one such agent that can prepare cyclic carbonates from diols under neutral conditions in refluxing toluene. semanticscholar.org Alternatively, direct synthesis from diols and carbon dioxide (CO₂) is possible using various catalytic systems, such as N-heterocyclic carbenes (NHCs) or cerium oxide with 2-cyanopyridine, although this can be more challenging than synthesis from epoxides. rsc.orgresearchgate.net These carbonate derivatives can serve as protected forms of the diol or as reactive intermediates for further synthesis.

| Starting Material | Reagent(s) | Product Type | Conditions | Reference |

|---|---|---|---|---|

| D-Mannitol | 1. Benzoyl chloride, pyridine (B92270) 2. p-Toluenesulfonic acid, heat | Dibenzoate Ester | Two-step procedure | nih.gov |

| 2,5-Anhydro-D-mannitol | Benzoyl chloride, pyridine | Benzoate Ester | 50°C, 4 hours | google.com |

| Generic 1,2- or 1,3-diol | Di-2-pyridyl carbonate | Cyclic Carbonate | Refluxing toluene | semanticscholar.org |

| Generic diol | CO₂, N-heterocyclic carbene, Cs₂CO₃, alkyl halide | Cyclic Carbonate | Atmospheric pressure | rsc.org |

| (3s,3ar,6as)-Hexahydrofuro[2,3-b]furan-3-ol | Chloroformates or mixed carbonates | Ester | Anhydrous conditions |

Oxidation and Reduction Transformations

The functionalization of the this compound core can be effectively achieved through oxidation and reduction reactions, which allow for the interconversion of key functional groups, primarily alcohols and ketones.

The oxidation of secondary alcohols on the this compound ring to the corresponding ketones is a critical transformation. A common method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). For instance, the oxidation of a hexahydrofuro[2,3-b]furan-3-ol derivative can be achieved at 0°C in ethyl acetate, yielding the corresponding tetrahydrofuro[2,3-b]furan-3(2H)-one in high yield. Other established oxidizing agents such as the Jones reagent (CrO₃/H₂SO₄) have also been employed for the oxidation of alcohol intermediates to carboxylic acids in the synthesis of hexahydrofuro[2,3-b]furan-3-carboxylic acid. vulcanchem.com The Dess-Martin periodinane is another reagent utilized for the oxidation of alcohol derivatives of this compound.

Conversely, the reduction of ketones on the this compound scaffold is pivotal for establishing specific stereoisomers of the corresponding alcohols. Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for this purpose. The reduction of a ketone precursor with NaBH₄ in ethanol can produce the desired alcohol with good conversion rates. allfordrugs.com For the reduction of more challenging functional groups like esters or amides to alcohols, stronger reducing agents such as lithium aluminum hydride (LiAlH₄) are employed. For example, in the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key intermediate for the HIV protease inhibitor Darunavir, an amide functionality was reduced using LiAlH₄. allfordrugs.com The choice of reducing agent can significantly influence the diastereoselectivity of the reaction.

Table 1: Examples of Oxidation and Reduction Reactions on this compound Derivatives

| Transformation | Substrate | Reagent(s) | Product | Key Features |

|---|---|---|---|---|

| Oxidation | Hexahydrofuro[2,3-b]furan-3-ol derivative | TEMPO, NaOCl | Tetrahydrofuro[2,3-b]furan-3(2H)-one | High yield (96%) |

| Oxidation | Alcohol intermediate | Jones reagent (CrO₃/H₂SO₄) | Hexahydrofuro[2,3-b]furan-3-carboxylic acid | Oxidation to carboxylic acid vulcanchem.com |

| Reduction | Ketone precursor | Sodium Borohydride (NaBH₄) | Hexahydrofuro[2,3-b]furan-3-ol derivative | Good conversion (85%) |

| Reduction | Amide/Ester functionalities | Lithium Aluminum Hydride (LiAlH₄) | (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol | Reduction of amides/esters allfordrugs.com |

Nucleophilic Substitution Reactions on this compound Scaffolds

Nucleophilic substitution is a fundamental reaction for introducing a wide array of functional groups onto the this compound framework. ebsco.comthermofisher.com These reactions typically occur at an electrophilic carbon center, displacing a leaving group. ebsco.com On the this compound scaffold, the hydroxyl group is a common site for such transformations, although it first needs to be converted into a better leaving group.

A prominent application of nucleophilic substitution on a this compound derivative is in the synthesis of Darunavir. The hydroxyl group of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is activated, for instance by forming a mixed carbonate, which is then displaced by the amine of a sulfonamide, forming a crucial carbamate (B1207046) linkage. This reaction proceeds via a nucleophilic attack of the amine on the activated carbonyl carbon of the carbonate, with the subsequent departure of the leaving group. The stereochemistry at the substitution center is critical for the biological activity of the final molecule.

The hydroxyl group can also undergo other nucleophilic substitution reactions, such as esterification. The choice of nucleophile and reaction conditions allows for the introduction of diverse functionalities, enabling the synthesis of a wide range of this compound derivatives with tailored properties.

Protecting Group Strategies for Selective Functionalization

In the multistep synthesis of complex molecules containing the this compound moiety, the use of protecting groups is often indispensable. pressbooks.publibretexts.orgjocpr.com Protecting groups temporarily mask a reactive functional group to prevent it from reacting in a particular step, allowing for selective transformations at other positions in the molecule. pressbooks.publibretexts.org

Commonly protected functional groups on the this compound scaffold are hydroxyl groups. A variety of protecting groups are available, and their selection depends on their stability to the reaction conditions of subsequent steps and the ease of their selective removal. jocpr.com Examples of protecting groups used in the synthesis of this compound derivatives include:

Acyl groups: such as benzoyl, which can be introduced to protect hydroxyl groups. google.com

Silyl ethers: such as tert-butyldimethylsilyl (TBDMS), which are widely used due to their stability and ease of removal with fluoride (B91410) reagents. google.com

Alkyl ethers: such as benzyl (B1604629) (Bn) ethers, which are stable under a wide range of conditions and can be removed by hydrogenolysis. libretexts.orggoogle.com

An important concept in protecting group strategy is orthogonality, where multiple protecting groups are used that can be removed under different conditions, allowing for the sequential deprotection and functionalization of different parts of the molecule. libretexts.org

Table 2: Common Protecting Groups for Hydroxyl Functionalities on Hexahydrofurofurans

| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Removal Conditions |

|---|---|---|---|

| Benzoyl | Bz | Benzoyl chloride, pyridine | Basic or acidic hydrolysis |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride ion (e.g., TBAF) |

| Benzyl | Bn | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) |

Introduction of Complex Side Chains and Ligands

The this compound unit often serves as a central scaffold to which complex side chains and ligands are attached, particularly in the design of bioactive molecules. The nature and orientation of these appended groups are crucial for determining the molecule's interaction with its biological target.

A prime example is the role of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol as a P2 ligand in HIV-1 protease inhibitors like Darunavir. The bicyclic ether provides a rigid and stereochemically defined scaffold that correctly orients the appended groups for optimal binding within the enzyme's active site. The hydroxyl group of this core is the point of attachment for the rest of the inhibitor structure, typically via a carbamate linkage.

The synthesis of derivatives with modified side chains is a common strategy to improve pharmacological properties. For instance, fluorinated analogs of this compound derivatives have been synthesized to potentially enhance blood-brain barrier penetration. Furthermore, long alkyl chains have been introduced via olefin metathesis using Grubbs' catalyst to create prodrug formulations.

Total Synthesis of Natural Products Incorporating the this compound Unit

The this compound motif is a key structural component of various classes of natural products, including diterpenoids and lignans (B1203133). The total synthesis of these complex molecules represents a significant challenge and a testament to the power of modern synthetic organic chemistry.

Syntheses of this compound-Containing Diterpenoids

A number of diterpenoids, particularly from the clerodane family, feature a this compound ring as part of their side chain. The synthesis of these natural products requires the stereocontrolled construction of both the decalin core and the appended bicyclic ether. While detailed total syntheses are complex and varied, a general approach often involves the late-stage introduction or formation of the this compound unit onto a pre-formed diterpenoid skeleton. The biogenetic pathways of these compounds, often involving rearrangements of a labdane (B1241275) skeleton, sometimes inspire the synthetic strategies. psu.edu The synthesis of atropurpuran, a complex diterpenoid, showcases intricate strategies for constructing polycyclic systems, which can be conceptually related to the assembly of other complex natural products. thieme.de

Syntheses of this compound-Derived Lignans and Neolignans

Furofuran lignans are a large class of natural products characterized by a 3,7-dioxabicyclo[3.3.0]octane (hexahydrofuro[2,3-b]furan) core, typically substituted at the 2 and 6 positions with aryl groups. Numerous total syntheses of these compounds have been reported, employing a variety of strategies. nih.govacs.orgrsc.orgsoton.ac.uksoton.ac.uk

Key strategies for the construction of the furofuran lignan (B3055560) skeleton include:

Barbier-type allylation followed by dihydroxylation and acid-catalyzed condensation: This approach has been used in the total synthesis of (±)-phrymarolin II. acs.org

Palladium-catalyzed asymmetric allylic cycloaddition: This method allows for the enantioselective synthesis of tetrahydrofurans with three stereocenters, which are then converted into furofuran lignans. rsc.org

Rhodium-catalyzed C-H insertion: Intramolecular C-H insertion of α-diazo-γ-butyrolactones provides a regio- and stereoselective route to the furofuranone motif, a precursor to furofuran lignans. soton.ac.uk

These syntheses often culminate in the introduction of the aryl side chains via cross-coupling reactions or other C-C bond-forming methods. The development of efficient and stereoselective methods for the synthesis of the this compound core is central to the successful total synthesis of these biologically active natural products.

Table 3: Selected Furofuran Lignans and Synthetic Strategies

| Natural Product | Key Synthetic Strategy | Starting Materials (Example) | Reference |

|---|---|---|---|

| (±)-Phrymarolin II | Barbier-type allylation, copper-catalyzed O-arylation | Sesamol | nih.govacs.org |

| Various Furofuran Lignans | Pd-catalyzed asymmetric allylic cycloaddition | Vinylethylene carbonates, 2-nitroacrylates | rsc.org |

| (±)-Fargesin, (±)-Epimagnolin A | Rhodium-catalyzed intramolecular C-H insertion | α-Diazo-γ-butyrolactones | soton.ac.uk |

Routes to Other Complex Natural Products

The rigid, chiral framework of the this compound nucleus makes it a valuable building block in the stereoselective synthesis of complex molecules, particularly natural products and their pharmacologically significant analogues. researchgate.net The inherent stereochemistry of this compound derivatives, often sourced from biomass like isosorbide (B1672297) or synthesized with high enantiomeric purity, provides a strategic advantage in constructing intricate multi-cyclic systems. researchgate.netgoogle.com

A prominent example of its application is in the synthesis of antiviral agents. The specific stereoisomer, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, serves as a pivotal P2-ligand and a key intermediate for a class of potent HIV-1 protease inhibitors. researchgate.netresearchgate.net Its structural configuration is essential for optimal binding within the active site of the viral protease. vulcanchem.com

The synthesis of Darunavir, an essential medicine for treating HIV, prominently features this this compound derivative. vulcanchem.comnih.govallfordrugs.com A common synthetic strategy involves the coupling of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol with a suitable sulfonamide fragment. The synthesis of the hexahydrofurofuranol core itself can be achieved through various routes, including one-pot procedures involving [2+2] photocycloaddition between furan and a protected glycolaldehyde, followed by hydrogenation and enzymatic resolution to ensure high enantiomeric excess (ee). researchgate.netnih.govacs.org

The general sequence to incorporate the this compound moiety into Darunavir involves several key transformations. After its synthesis and purification, the hydroxyl group of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is typically activated, for example, by conversion to a mesylate or another good leaving group. This is followed by a nucleophilic substitution (SN2) reaction with an appropriate amine, which inverts the stereocenter and forms the crucial carbamate or amide linkage of the final drug. vulcanchem.com

Beyond its role in synthesizing specific drug molecules, the hexahydrofuro[2,3-b]furanone scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.gov This core is found in over 100 natural products, including complex molecules like ginkgolide B, gracilin B, and darwinolide. nih.gov In these natural products, the fused bicyclic system is often embedded within a larger polycyclic structure. nih.gov The synthesis of these molecules presents a significant challenge, and strategies often involve the early introduction of the this compound core. chemrxiv.org For example, a palladium-catalyzed ring-opening carbonylative lactonization has been developed to create tetrahydrofuran-fused bicyclic γ-lactones, which can then be converted into hexahydrofuro[2,3-b]furan-containing products through sequential reduction steps. nih.gov

The following table outlines a generalized synthetic sequence for the conversion of a hexahydrofuro[2,3-b]furanone intermediate to a functionalized hexahydrofuro[2,3-b]furan (B8680694) derivative, a key step in the synthesis of various complex molecules.

Table 1: Generalized Conversion of a Bicyclic Lactone to a Functionalized Hexahydrofuro[2,3-b]furan

| Step | Reactant | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | Bicyclic Lactone (e.g., Hexahydrofuro[2,3-b]furan-2(3H)-one) | Diisobutylaluminium hydride (DIBAL-H) | Lactol (Hemiacetal) | Selective reduction of the lactone to a hemiacetal. |

| 2 | Lactol (Hemiacetal) | Triethylsilane (Et₃SiH), Lewis Acid (e.g., BF₃·OEt₂) | Hexahydrofuro[2,3-b]furan | Reduction of the hemiacetal to the core bicyclic ether. |

This versatility underscores the importance of this compound as a foundational chiral synthon, enabling access to a diverse range of biologically active and structurally complex natural products.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol |

| 2,3-dihydrofuran |

| Darunavir |

| Diisobutylaluminium hydride (DIBAL-H) |

| Furan |

| Ginkgolide B |

| Glycolaldehyde |

| Gracilin B |

| Hexahydrofuro[2,3-b]furan |

| Hexahydrofuro[2,3-b]furan-2(3H)-one |

| Isosorbide |

| Darwinolide |

Stereochemical and Conformational Analysis

Elucidation of Absolute and Relative Stereochemistry of Hexahydrofurofuran Derivatives

The this compound core contains multiple stereocenters, leading to a number of possible stereoisomers. smolecule.com The precise determination of both the absolute and relative stereochemistry is fundamental for understanding structure-activity relationships. For instance, the stereochemistry of (3S,3aR,6aS)-Hexahydrofuro[2,3-B]furan-3-Ol is crucial for its role as a high-affinity P2 ligand in HIV-1 protease inhibitors like Darunavir (B192927), ensuring effective binding to the protease's active site.

The synthesis of specific stereoisomers often requires sophisticated strategies, such as multi-step cyclization reactions designed to control the stereochemical outcome at newly formed chiral centers. smolecule.com The development of stereocontrolled cyclization processes is a key focus in the synthesis of complex this compound-containing molecules. smolecule.com

Conformational Preferences of the Fused this compound Ring System

The fused bicyclic nature of the this compound system imposes significant constraints on its conformational freedom, leading to distinct puckered structures.

The conformation of the five-membered rings within the this compound system can be described by puckering coordinates, such as those developed by Cremer and Pople. nih.govsmu.educhemrxiv.org These parameters quantitatively define the degree and type of puckering, allowing for a precise description of the ring's shape, which can range from envelope to twist conformations. smu.eduresearchgate.net The analysis of these coordinates helps in understanding the conformational landscape and the energy barriers between different puckered forms. nih.govsmu.edu The puckering of the rings is a result of minimizing angle and torsional strain. chemistrysteps.comlibretexts.org

Methodologies for Stereochemical Assignment and Purity Determination

A variety of advanced analytical techniques are employed to unambiguously determine the stereochemistry and assess the stereochemical purity of this compound derivatives.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the determination of stereochemistry. longdom.orgwordpress.com

Two-dimensional (2D) NMR techniques are particularly powerful for unraveling complex stereochemical relationships. longdom.orglibretexts.orgwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds. longdom.orglibretexts.org This information is crucial for establishing the connectivity within the molecule. longdom.org

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques detect protons that are close to each other in space, regardless of whether they are directly bonded. wordpress.comlibretexts.orgslideshare.net The intensity of the cross-peaks in a NOESY or ROESY spectrum is inversely proportional to the sixth power of the distance between the protons, providing powerful evidence for determining relative stereochemistry. wordpress.com These methods are invaluable for differentiating between diastereomers by revealing through-space proximities. wordpress.comslideshare.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, aiding in the complete assignment of the carbon skeleton. princeton.edu

By combining the information from these various 2D NMR experiments, a detailed three-dimensional picture of the this compound derivative can be constructed, allowing for the confident assignment of its stereochemistry. researchgate.net

| Technique | Information Provided | Application in this compound Analysis |

| COSY | Through-bond proton-proton correlations (typically 2-3 bonds) longdom.orglibretexts.org | Establishes the proton connectivity framework of the bicyclic system. |

| NOESY | Through-space proton-proton correlations (up to ~5 Å) wordpress.comslideshare.net | Determines relative stereochemistry by identifying protons that are spatially close. |

| ROESY | Similar to NOESY, useful for molecules of intermediate size wordpress.comslideshare.net | Provides through-space correlations to establish relative stereochemistry. |

| HMBC | Through-bond proton-carbon correlations (2-4 bonds) princeton.edu | Assigns quaternary carbons and confirms the overall carbon skeleton. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Coupling Constant Analysis via Karplus Equation for Dihedral Angles

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of cyclic molecules like this compound. Specifically, the analysis of three-bond proton-proton (³J_HH) coupling constants can provide valuable information about the dihedral angles between adjacent protons, which in turn defines the conformation of the ring system. The relationship between the coupling constant and the dihedral angle is described by the Karplus equation. wikipedia.orglibretexts.org

The Karplus equation, in its general form, is J(φ) = Acos²φ + Bcosφ + C, where J is the coupling constant, φ is the dihedral angle, and A, B, and C are empirically derived parameters. wikipedia.org The magnitude of the coupling constant is largest for dihedral angles of 0° and 180° and smallest for angles near 90°. wikipedia.org

In the context of the this compound moiety, this analysis is particularly insightful. For instance, in neo-clerodane diterpenoids containing a this compound ring, the dihedral angles H-13β–C-13–C-12–H-12α and H-13β–C-13–C-14–H-14α are nearly 90°, leading to small coupling constants as predicted by the Karplus equation. researchgate.net Conversely, a larger coupling constant would indicate a dihedral angle closer to 0° or 180°. For example, a higher ³J coupling constant value can be attributed to a dihedral torsion angle of about 0°, while a smaller value is consistent with an angle around 120°. uni-plovdiv.bg

Table 1: Representative ³J_HH Coupling Constants and Corresponding Dihedral Angles in this compound-Containing Molecules

| Interacting Protons | Observed ³J_HH (Hz) | Estimated Dihedral Angle (φ) | Reference |

| H-16β, H-13β | 1.7 | ~120° | uni-plovdiv.bg |

| H-16β, H-13β | (higher value) | ~0° | uni-plovdiv.bg |

| H-1, H-2 (axial-axial) | ~13 | ~180° | jeol.com |

| H-1, H-2 (axial-equatorial) | ~4 | ~60° | jeol.com |

| H-1, H-2 (equatorial-equatorial) | ~4 | ~60° | jeol.com |

This table is illustrative and compiles data from various cyclic systems to demonstrate the application of the Karplus equation. Specific values for unsubstituted this compound may vary.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

For chiral molecules such as substituted hexahydrofurofurans, determining the enantiomeric excess (ee) is critical. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying enantiomers. heraldopenaccess.usuma.es This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. chiralpedia.com

The determination of enantiomeric excess is crucial for controlling the purity of chiral compounds. heraldopenaccess.us In a typical chiral HPLC setup, a mixture of enantiomers is passed through a column containing a CSP. Due to the formation of transient diastereomeric complexes between the enantiomers and the CSP, one enantiomer travels through the column faster than the other. chiralpedia.com A detector, often a UV or fluorescence detector, measures the amount of each enantiomer as it elutes from the column. heraldopenaccess.usuma.es The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers.

Modern advancements in HPLC, such as the use of core-shell particle columns, have enabled faster and more efficient enantiomeric separations. nih.gov For example, a study on the enantiomeric separation of verapamil (B1683045) demonstrated a significant reduction in analysis time from over 30 minutes to just 3.5 minutes using a core-shell chiral column. nih.gov

Table 2: Example of Chiral HPLC for Enantiomeric Excess Determination

| Parameter | Value |

| Column | ChiralPAK AD-H |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Enantiomeric Excess | >99% ee |

This table represents a typical, hypothetical chiral HPLC separation and is for illustrative purposes.

X-ray Crystallography for Solid-State Stereochemical Confirmation

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. libretexts.org This method provides precise information about bond lengths, bond angles, and the absolute configuration of stereocenters, making it the gold standard for stereochemical confirmation. mdpi.com

The process involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. libretexts.org By analyzing this pattern, a detailed electron density map of the molecule can be constructed, from which the positions of the individual atoms can be determined with high precision. rsc.orgnih.gov

In the study of this compound derivatives, X-ray crystallography has been instrumental in confirming their stereochemistry. researchgate.net For complex molecules, especially those with multiple chiral centers, X-ray analysis provides definitive proof of the assigned stereostructure. The solid-state structure reveals not only the stereochemistry but also intermolecular interactions such as hydrogen bonding and π-π stacking, which can influence the crystal packing and physical properties of the compound. mdpi.com The introduction of heavy atoms into the crystal structure can further aid in solving the phase problem in X-ray crystallography. numberanalytics.com

Table 3: Crystallographic Data for a Hypothetical this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.76 |

| c (Å) | 12.43 |

| β (°) | 105.2 |

| Volume (ų) | 1075.4 |

| Z | 4 |

| R-factor | 0.045 |

This table presents hypothetical crystallographic data for illustrative purposes.

Mosher Ester Analysis for Absolute Configuration

Mosher ester analysis is a valuable NMR-based method for determining the absolute configuration of chiral secondary alcohols. umn.eduresearchgate.net The technique involves the formation of diastereomeric esters by reacting the alcohol of unknown stereochemistry with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. springernature.com

The two resulting diastereomeric esters will exhibit different chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl ring in the MTPA moiety. oregonstate.edu By comparing the ¹H NMR spectra of the two diastereomers, specifically the differences in chemical shifts (Δδ = δS - δR) for protons near the chiral center, the absolute configuration of the alcohol can be deduced. researchgate.netspringernature.com A consistent pattern of positive and negative Δδ values on either side of the stereocenter allows for the assignment of the absolute configuration. nih.gov

This method is particularly useful when crystallization for X-ray analysis is not feasible. The analysis of the Δδ values provides a reliable determination of the absolute stereochemistry of the carbinol center.

Table 4: Hypothetical ¹H NMR Chemical Shift Differences (Δδ = δS - δR) in a Mosher Ester Analysis of a this compound Derivative

| Proton | δS (ppm) | δR (ppm) | Δδ (ppm) | Assignment |

| H-a | 4.25 | 4.20 | +0.05 | Protons on one side of the stereocenter |

| H-b | 2.10 | 2.02 | +0.08 | Protons on one side of the stereocenter |

| H-c | 3.80 | 3.88 | -0.08 | Protons on the other side of the stereocenter |

| H-d | 1.95 | 2.05 | -0.10 | Protons on the other side of the stereocenter |

This table illustrates the principle of Mosher ester analysis with hypothetical data.

Studies on Stereochemical Stability and Isomerization Processes

The stereochemical stability of the this compound ring system and the potential for isomerization are important considerations, particularly under different chemical conditions. The fused bicyclic structure generally imparts significant conformational rigidity. However, certain substituents or reaction conditions can potentially lead to epimerization at specific stereocenters.

Studies on related furanoid systems can provide insights into the potential isomerization pathways. For instance, acid- or base-catalyzed enolization adjacent to a carbonyl group can lead to epimerization at an α-carbon. Ring-opening and closing mechanisms, though less common for the saturated this compound core, could also be a pathway for isomerization under forcing conditions.

The investigation of such processes often involves subjecting the compound to specific conditions (e.g., heat, acid, or base) and then analyzing the product mixture using techniques like chiral HPLC or NMR to detect the formation of other stereoisomers. The absence of isomerization under a range of conditions would confirm the stereochemical stability of the particular this compound derivative.

Advanced Spectroscopic and Analytical Characterization Methods

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry stands as a cornerstone technique for the molecular characterization of hexahydrofurofuran derivatives, providing invaluable information on their molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound compounds. By providing exact mass measurements with high accuracy, typically within a few parts per million (ppm), HRMS allows for the unambiguous confirmation of elemental composition. For instance, the exact mass of hexahydrofuro[3,2-b]furan-3,6-diamine (B40949) has been determined to be 144.089877630 Da. nih.gov This level of precision is essential for distinguishing between isomers and compounds with similar nominal masses. Techniques like electrospray ionization (ESI) coupled with HRMS are commonly employed for the exact mass verification of these compounds.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structural features of this compound derivatives through the analysis of their fragmentation patterns. In MS/MS, precursor ions are selected and subjected to collision-induced dissociation (CID), generating a series of product ions that are characteristic of the molecule's structure. unt.edu

For example, in the analysis of darunavir (B192927), which contains a hexahydrofuro[2,3-b]furan (B8680694) moiety, a prominent product ion observed is the hexahydrofuro[2,3-b]furan-3-ylium ion ([C6H9O2]+) at m/z 113. nih.gov This ion can further fragment to an ion with m/z 69 ([C4H5O]+). nih.gov The study of furo-furan lactones using ESI-QqTOF-MS/MS has revealed characteristic losses of water and carbon monoxide molecules, as well as losses of acetaldehyde, formaldehyde, and formic acid. researchgate.net The fragmentation of alkylated 4-hydroxy-3(2H)-furanones has also been systematically studied, providing insights into general fragmentation pathways for related structures. imreblank.ch The specific fragmentation patterns observed are highly dependent on the nature and position of substituents on the this compound core. nist.gov

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) in Metabolomics

The coupling of liquid chromatography with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS/MS) has emerged as a vital platform in metabolomics for the identification and quantification of this compound-containing compounds in complex biological matrices. ppm.edu.plnih.gov This technique combines the separation power of LC with the high mass accuracy and MS/MS capabilities of QTOF-MS. ppm.edu.pl

In metabolomic studies, LC-QTOF-MS/MS enables the detection of metabolites containing the this compound scaffold, such as ascorbigen, which is found in various plants. hmdb.ca The high resolution and sensitivity of this technique are essential for profiling low-abundance metabolites and for biomarker discovery. nih.gov For instance, predicted LC-MS/MS spectra for compounds like hexahydro-2',3alpha-dimethylspiro[1,3-dithiolo[4,5-b]furan-2,3'(2'H)-furan] are available in metabolomics databases, aiding in their identification in complex samples. hmdb.ca

X-ray Diffraction Studies

X-ray diffraction (XRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids, providing definitive information on the crystal structure and stereochemistry of this compound derivatives. contractlaboratory.comtoray-research.co.jp

Single Crystal X-ray Diffraction for Crystal Structure Determination

Single crystal X-ray diffraction is the gold standard for elucidating the precise molecular structure of crystalline this compound compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, the exact coordinates of each atom in the unit cell can be determined, revealing bond lengths, bond angles, and torsional angles. researchpublish.com

A study on (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate, prepared from D-mannitol, confirmed its structure as a functionalized fused bis-tetrahydrofuran. researchgate.netnih.gov The analysis revealed that the molecule consists of two cis-fused tetrahydrofuran (B95107) rings. researchgate.net In another example, the crystal structure of ((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine was determined, providing detailed structural information. chemscene.com This technique is also crucial for confirming the stereochemical configuration of these chiral molecules.

Table 1: Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Compound | (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate researchgate.net |

| Formula | C20H18O6 researchgate.net |

| Molecular Weight | 354.34 g/mol researchgate.net |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P21 researchgate.net |

| a (Å) | 10.0914 (15) researchgate.net |

| b (Å) | 8.2388 (11) researchgate.net |

| c (Å) | 10.7592 (10) researchgate.net |

| β (°) | 108.913 (10) researchgate.net |

| Volume (ų) | 846.24 (19) researchgate.net |

| Z | 2 researchgate.net |

Protein-Ligand X-ray Crystallography for Binding Mode Analysis

Protein-ligand X-ray crystallography is a powerful method used to visualize the interactions between a this compound-based ligand and its biological target at the atomic level. numberanalytics.com This technique is instrumental in drug design and development, providing critical insights into the binding mode, affinity, and specificity of inhibitors. numberanalytics.com

The hexahydrofuro[2,3-b]furan-3-ol moiety is a key component of the HIV-1 protease inhibitor darunavir. X-ray crystallography of darunavir and its analogs complexed with HIV-1 protease has revealed extensive hydrogen bonding interactions with the backbone atoms of the enzyme's active site. nih.gov Specifically, the bis-tetrahydrofuran (bis-THF) ring oxygens form strong hydrogen bonds with the backbone amide nitrogens of Asp29 and Asp30. nih.gov These detailed structural insights are crucial for understanding the high potency of these inhibitors and for designing new drugs to combat drug resistance. nih.gov

Advanced Chromatographic Techniques for Isolation and Purification

Chromatography is a fundamental technique for separating mixtures into their individual components. researchgate.net For complex molecules like this compound derivatives, advanced chromatographic methods are essential for achieving high-purity isolates.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for the separation of chiral compounds. selvita.comfagg.be This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. selvita.comchromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates and efficient separations, often surpassing traditional high-performance liquid chromatography (HPLC) in speed. fagg.benih.gov

The advantages of SFC in chiral separations are significant. It is considered a "green" chemistry technique due to the use of non-toxic and recyclable carbon dioxide, reducing the reliance on hazardous organic solvents like hexane. selvita.com The ability to use a wide range of organic modifiers, such as methanol (B129727) and acetonitrile, makes SFC highly versatile for separating various compounds. nih.gov For chiral separations of this compound derivatives, SFC offers enhanced selectivity and resolution on chiral stationary phases. chromatographyonline.com

Key Parameters in Chiral SFC Method Development:

Stationary Phase: The choice of chiral stationary phase is crucial for enantioseparation.

Mobile Phase: A mixture of supercritical CO2 and an organic modifier (e.g., methanol). The composition can be adjusted to optimize separation.

Flow Rate: Higher flow rates can be used in SFC compared to HPLC, leading to faster analysis times. fagg.be

Back Pressure and Temperature: These parameters are controlled to maintain the supercritical state of the mobile phase and influence selectivity. fagg.be

A generic screening approach for chiral method development in SFC often involves testing a set of standard chiral columns with a gradient of a modifier in carbon dioxide. This allows for rapid identification of suitable separation conditions.

While analytical chromatography aims to identify and quantify components, preparative chromatography focuses on isolating and purifying larger quantities of a specific compound for further analysis or use. sanitech-engineers.comdiva-portal.orgchemistryworld.com This is essential for obtaining sufficient amounts of a this compound derivative for comprehensive structural elucidation by techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). chromatographyonline.com

The process often begins with an analytical scale separation to develop and optimize the method. diva-portal.org Once optimal conditions are found, the method is scaled up to a preparative level. diva-portal.org This involves using larger columns, higher flow rates, and injecting larger sample volumes. chemistryworld.com

Table 1: Comparison of Analytical and Preparative Chromatography

| Feature | Analytical Chromatography | Preparative Chromatography |

| Goal | Identification and quantification | Isolation and purification diva-portal.org |

| Sample Size | Micrograms to milligrams chromatographyonline.com | Grams or more chromatographyonline.com |

| Column Size | Small diameter | Large diameter |

| Injection Volume | Small | Large, often overloading the column chemistryworld.com |

| Outcome | Chromatogram for data analysis | Collected fractions of pure compound |

This table provides a general comparison between analytical and preparative chromatography techniques.

Common techniques used in preparative chromatography for isolating natural products and synthetic compounds include column chromatography and preparative thin-layer chromatography (TLC). researchgate.net The isolated fractions are then typically analyzed for purity before being subjected to spectroscopic analysis. researchgate.net

Integration of Multi-Modal Spectroscopic Data for Structural Elucidation

The definitive determination of a complex molecular structure, such as a substituted this compound, rarely relies on a single analytical technique. Instead, a multi-modal approach, integrating data from various spectroscopic methods, is employed to piece together the structural puzzle. chemrxiv.orgchemrxiv.orgopenreview.netarxiv.org The most powerful combination for organic structure elucidation is typically Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by Infrared (IR) spectroscopy. frontiersin.orgnd.eduyoutube.com

Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation analysis (tandem MS or MS/MS), offers clues about the different components and connectivity of the molecule. frontiersin.orgepfl.ch

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): Reveals correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). This is crucial for establishing the final connectivity of the atoms. nd.edu

The integration of these techniques provides a comprehensive picture of the molecule. nih.gov For instance, MS might give the molecular formula, IR might indicate the presence of ether and hydroxyl groups characteristic of a this compound derivative, and a full suite of NMR experiments will then be used to assemble the complete 3D structure, including stereochemistry. Recent advancements even include the use of machine learning models to assist in the structural elucidation process by interpreting combined spectroscopic data. chemrxiv.orgchemrxiv.orgneurips.cc

Table 2: Spectroscopic Data for a Hypothetical Substituted this compound

| Technique | Data | Interpretation |

| Mass Spec (EI) | M+ peak at m/z = 158 | Molecular Weight of 158 g/mol |

| IR | Broad peak at 3400 cm⁻¹, Sharp peak at 1100 cm⁻¹ | Presence of -OH group, Presence of C-O-C ether linkage |

| ¹³C NMR | 6 distinct signals | 6 unique carbon environments |

| ¹H NMR | Complex multiplets | Multiple non-equivalent protons |

| HMBC | Correlations observed | Shows long-range H-C connectivity, confirming the bicyclic core |

This table illustrates the type of complementary information obtained from different spectroscopic techniques for a hypothetical this compound derivative.

Computational Chemistry and Structure Activity Relationship Sar Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein or enzyme. These studies have been pivotal in understanding how hexahydrofurofuran-based compounds interact with their biological targets at an atomic level.

Computational modeling has been successfully employed to predict the binding modes of this compound derivatives with various biological receptors. A notable example is the investigation of hexahydrofuro[3,2-b]furan derivatives as inhibitors of Janus kinase 3 (JAK3), a potential target for treating hematological malignancies. nih.govacs.org

In one such study, molecular docking was used to predict how these compounds would bind to the ATP-binding site of the JAK3 kinase domain. The modeling suggested that the 2-anilinopyrimidine moiety of the inhibitor forms crucial hydrogen bonds with the hinge region residue Leu905. Meanwhile, the hexahydrofuro[3,2-b]furan group was predicted to engage in hydrogen bond interactions with Asn954, anchoring the molecule within the binding pocket. acs.org

Furthermore, these computational models have been used to rationalize the design of irreversible inhibitors. For instance, the introduction of an acrylamide (B121943) group onto the phenyl ring of the inhibitor was predicted to form a covalent bond with a nearby cysteine residue (Cys909) in the JAK3 active site, leading to a more potent and sustained inhibition. acs.org

Table 1: Predicted Interactions of Hexahydrofuro[3,2-b]furan Derivatives with JAK3 Kinase

| Compound Moiety | Interacting Residue(s) | Type of Interaction |

| 2-Anilinopyrimidine | Leu905 | Hydrogen Bond |

| Hexahydrofuro[3,2-b]furan | Asn954 | Hydrogen Bond |

| Acrylamide "warhead" | Cys909 | Covalent Bond |

Beyond just predicting the binding pose, computational methods can also quantify the energetic contributions of different interactions between the ligand and the protein. Techniques like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method are used to calculate the binding free energy of a protein-ligand complex. A more negative binding free energy generally indicates a more stable and favorable interaction.

Studies on JAK3 inhibitors have utilized MM/GBSA calculations to understand the driving forces behind the binding of different derivatives. These analyses break down the total binding free energy into components such as van der Waals interactions, electrostatic interactions, and solvation energies. For example, it has been shown that electrostatic interactions can contribute significantly to the selective binding of an inhibitor to JAK3 over other closely related kinases.

Table 2: Example of Calculated Binding Free Energies for a JAK3 Inhibitor

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -55.0 |

| Electrostatic Energy | -30.0 |

| Solvation Energy | +40.0 |

| Total Binding Free Energy | -45.0 |

Note: The values in this table are illustrative and based on typical findings in MM/GBSA studies of kinase inhibitors.

Detailed computational studies of the enzyme active site provide a deeper understanding of the specific amino acid residues that are critical for ligand binding and catalysis. For this compound-based JAK3 inhibitors, these studies have highlighted the importance of the hinge region, the DFG motif, and the catalytic loop in accommodating the inhibitor.

The this compound moiety, with its defined stereochemistry, can be tailored to fit into specific sub-pockets of the active site, thereby enhancing both potency and selectivity. The orientation of hydroxyl or other functional groups on the this compound ring can be optimized to form favorable interactions with polar residues in the active site, as seen with the interaction with Asn954 in JAK3. acs.org These detailed interaction maps are invaluable for the rational design of next-generation inhibitors with improved pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bio-hpc.eu While specific QSAR studies focused solely on this compound are not extensively documented in publicly available literature, the principles of QSAR are widely applied to scaffolds with similar characteristics, such as other bicyclic heterocycles. researchgate.net

A hypothetical QSAR model for a series of this compound derivatives would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). The biological activity, such as the half-maximal inhibitory concentration (IC50), is then correlated with these descriptors using statistical methods like multiple linear regression or machine learning algorithms.

For the this compound-based JAK3 inhibitors, a QSAR model could reveal that specific substitutions on the anilinopyrimidine ring, combined with a particular stereoisomer of the this compound moiety, are key to high potency. For example, the model might show that electron-withdrawing groups at a certain position on the phenyl ring increase activity, while bulky substituents on the this compound ring are detrimental.

The following table illustrates the structure-activity relationship of a series of hexahydrofuro[3,2-b]furan derivatives as JAK3 inhibitors, which forms the basis for developing a QSAR model. acs.org

Table 3: Structure-Activity Relationship of Hexahydrofuro[3,2-b]furan Derivatives as JAK3 Inhibitors

| Compound | R Group on Phenyl Ring | This compound Moiety Stereochemistry | JAK3 IC50 (nM) |

| 12a | H | (3S,3aR,6S,6aR)-6-hydroxy | 268 |

| 12c | H | (3R,3aR,6R,6aR)-6-hydroxy | 18 |

| 12d | 3'-acrylamide | (3R,3aR,6R,6aR)-6-hydroxy | 1.8 |

| 12m | 4'-methoxy | (3R,3aR,6R,6aR)-6-hydroxy | 1.5 |

| 12n | 4'-methoxy | (3R,3aR,6R,6aR)-6-methoxy | 1.2 |

Fragment-based drug design (FBDD) is a strategy for identifying lead compounds as part of the drug discovery process. It involves screening libraries of small chemical fragments, which are then grown or linked together to produce a lead with a higher affinity for the target. youtube.comyoutube.com The this compound core can be considered a valuable three-dimensional fragment that can be used in FBDD campaigns.

Due to its rigid, bicyclic structure, the this compound scaffold can present functional groups in well-defined spatial orientations. In an FBDD approach, the bare this compound core or a simple derivative could be screened for weak binding to a target protein. Once a binding mode is identified, for example through X-ray crystallography or NMR, the fragment can be elaborated.

For instance, if the this compound fragment is found to bind in a pocket adjacent to a hydrophobic region of the protein, medicinal chemists could synthesize derivatives with appended hydrophobic groups to extend into that region, thereby increasing the binding affinity. This iterative process of fragment screening, structural analysis, and chemical synthesis is a powerful method for developing novel drug candidates. While specific FBDD campaigns starting with a this compound fragment are not widely reported, the principles of this approach are highly applicable to this versatile scaffold.

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for investigating the intrinsic properties of molecules at the electronic level. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of molecular structure, energy, and reactivity without the need for empirical data. For a molecule such as this compound, these calculations provide fundamental insights that are inaccessible through experimental means alone.

Theoretical Studies of Electronic Structure and Reactivity

Theoretical studies of the electronic structure of this compound provide a foundational understanding of its chemical behavior. Methods such as Density Functional Theory (DFT) are commonly employed to calculate a variety of molecular properties that dictate reactivity. nih.govnih.gov The electronic properties of a molecule are primarily governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap generally implies lower reactivity and greater kinetic stability.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. For this compound, the oxygen atoms are expected to be the most electron-rich sites, representing potential centers for protonation or coordination to Lewis acids.

Reactivity indices, such as Fukui functions, can be calculated to provide a more quantitative measure of the local reactivity at different atomic sites within the molecule. These indices help predict where a molecule is most likely to undergo nucleophilic, electrophilic, or radical attack.

Table 1: Calculated Electronic Properties of cis-Hexahydrofuro[2,3-b]furan (Illustrative data based on typical DFT calculations for similar cyclic ethers)

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |

| LUMO Energy | +1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 8.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 1.9 D | Measures overall polarity of the molecule. |

| MEP Minimum (on Oxygen) | -45 kcal/mol | Highlights the most nucleophilic region. |

Conformational Energy Landscapes and Dynamics

The this compound core is a flexible bicyclic system with multiple stereoisomers and conformers. Mapping the conformational energy landscape is essential for understanding which shapes the molecule is likely to adopt and the energy barriers that separate them. taylorfrancis.com The fusion of the two five-membered rings can be either cis or trans, leading to distinct stereoisomers. Each of these isomers, in turn, possesses a complex potential energy surface due to the puckering of the tetrahydrofuran (B95107) rings, which can adopt various envelope and twist conformations.

Understanding this landscape is critical because the biological activity or reactivity of a molecule often depends on its ability to adopt a specific conformation to fit into an enzyme's active site or to align reactive orbitals correctly.

Table 2: Relative Energies of cis-Hexahydrofuro[2,3-b]furan Conformers (Illustrative data representing a hypothetical conformational analysis)

| Conformer ID | Ring 1 Pucker | Ring 2 Pucker | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|---|

| C1 | Twist (T) | Twist (T) | 0.00 | 65.1 |

| C2 | Envelope (E) | Twist (T) | 0.85 | 14.5 |

| C3 | Envelope (E) | Envelope (E) | 1.50 | 4.3 |

| C4 | Twist (T) | Envelope (E) | 0.87 | 14.1 |

Transition State Analysis for Reaction Mechanisms

Quantum chemical calculations are indispensable for elucidating reaction mechanisms by identifying and characterizing transition states (TS). github.io A transition state is a specific configuration along a reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. nih.govgithub.io The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, one might investigate reactions such as acid-catalyzed ring-opening hydrolysis. Computational analysis would involve locating the transition state structure for the nucleophilic attack of a water molecule on the protonated ether. This process requires specialized algorithms that search for first-order saddle points on the potential energy surface. q-chem.com Once located, a frequency calculation is performed on the TS structure; a valid transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. github.io

Further analysis using Intrinsic Reaction Coordinate (IRC) calculations can confirm that the identified transition state correctly connects the reactants (protonated this compound and water) with the products (the ring-opened diol). github.io

Table 3: Calculated Activation Barriers for a Hypothetical Ring-Opening Reaction (Illustrative data for the acid-catalyzed hydrolysis of cis-hexahydrofuro[2,3-b]furan)

| Reaction Step | Computational Method | Solvent Model | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |

|---|---|---|---|

| Protonation of O1 | DFT (B3LYP/6-31G) | PCM (Water) | 5.2 |

| Nucleophilic attack by H₂O | DFT (B3LYP/6-31G) | PCM (Water) | 22.5 |

| Proton transfer | DFT (B3LYP/6-31G*) | PCM (Water) | 8.1 |

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While quantum chemical calculations provide detailed information about static structures and energy landscapes, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by integrating Newton's equations of motion, providing a "movie" of molecular behavior at the atomic level. mdpi.com

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) to study its conformational flexibility and interactions in a realistic environment. Over the course of the simulation (typically nanoseconds to microseconds), the molecule will explore various conformations accessible at a given temperature. nih.gov

Analysis of the MD trajectory can reveal:

Conformational Transitions: The frequency and pathways of transitions between different puckered forms of the rings.

Solvent Effects: How the surrounding water molecules interact with the ether oxygens through hydrogen bonding and influence the conformational preferences.

Time-Averaged Properties: Calculation of properties that depend on the ensemble of conformations, providing a more realistic picture than a single static structure.

MD simulations are crucial for bridging the gap between static computational models and the dynamic reality of molecules in solution, which is particularly important for understanding how flexible molecules like this compound interact with biological targets. rsc.org

Table 4: Typical Parameters for an MD Simulation of this compound in Water (Illustrative setup for a standard molecular dynamics simulation)

| Parameter | Setting | Purpose |

|---|---|---|

| Force Field | GAFF (General Amber Force Field) | Defines the potential energy function for the molecule. |

| Solvent Model | TIP3P Water | Provides an explicit representation of the aqueous environment. |

| System Size | ~3000 atoms (1 solute, ~950 water molecules) | Ensures the solute does not interact with its periodic image. |

| Temperature | 300 K | Simulates physiological conditions. |

| Pressure | 1 bar | Simulates standard atmospheric pressure. |

| Simulation Time | 200 ns | Allows for sampling of significant conformational changes. |

| Time Step | 2 fs | Integration time step for Newton's equations of motion. |

In Silico Screening and Virtual Ligand Design

The this compound core represents a rigid, three-dimensional scaffold that can be valuable in drug discovery. Its defined stereochemistry and projecting functional groups make it an attractive starting point for designing new ligands that can interact with biological targets such as enzymes or receptors. In silico screening and virtual ligand design use computational methods to identify and optimize potential drug candidates based on such scaffolds. nih.govcore.ac.uk

The process typically begins by using the this compound scaffold as a base to generate a large virtual library of derivatives. This is done by computationally adding various chemical substituents at different positions on the core structure. This library, which can contain millions of virtual compounds, is then screened against a three-dimensional model of a biological target. nih.govresearchgate.net

A common technique is molecular docking, where each compound from the library is computationally placed into the binding site of the target protein. A scoring function then estimates the binding affinity for each compound. semanticscholar.org Compounds with the best scores are identified as "hits" and are prioritized for further computational analysis, chemical synthesis, and experimental testing.

This scaffold-focused approach allows for the efficient exploration of chemical space around a promising core structure, accelerating the discovery of novel and potent bioactive molecules. nih.gov

Table 5: Hypothetical Virtual Screening Hit List for a Kinase Target (Illustrative results from a docking campaign using a this compound-based library)

| Compound ID | Scaffold Modification | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| HFF-001 | Amine at C2 | -9.8 | H-bond to Asp145 |

| HFF-002 | Phenyl at C3 | -9.5 | Hydrophobic interaction with Leu83 |

| HFF-003 | Carboxamide at C2 | -9.2 | H-bond to backbone NH of Val30 |

| HFF-004 | Hydroxy-phenyl at C3 | -10.1 | H-bond to Asp145; Hydrophobic interaction |

Research on Natural Products Containing Hexahydrofurofuran Moieties

Occurrence and Chemotaxonomic Significance

The distribution of natural products containing the hexahydrofurofuran skeleton is not random; it often correlates with specific taxonomic groups, making this moiety a valuable chemotaxonomic marker.

Clerodane diterpenoids are a large and widespread class of secondary metabolites, particularly abundant in the plant kingdom. A significant subset of these compounds, known as neo-clerodanes, features a this compound-based side chain at the C-9 position of the decalin ring system. This structural feature is especially prevalent in certain plant families, most notably the Lamiaceae (mint family).